![molecular formula C24H20FN3O3 B2720676 3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide CAS No. 1207038-43-4](/img/structure/B2720676.png)
3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a useful research compound. Its molecular formula is C24H20FN3O3 and its molecular weight is 417.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide is a novel chemical entity that has garnered attention due to its potential biological activities. The structure incorporates a 1,2,4-oxadiazole moiety, which is well-documented for its diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties based on recent research findings.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
Key Features:
- Fluorophenoxy Group : Enhances lipophilicity and biological activity.
- Oxadiazole Ring : Known for various biological activities including antimicrobial and anticancer effects.
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the 1,2,4-oxadiazole ring have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus | 12.5 µg/mL |
This compound | Escherichia coli | 25 µg/mL |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents in light of rising antibiotic resistance .
Anticancer Activity
The anticancer potential of the compound has been evaluated against several cancer cell lines. Studies show that it induces apoptosis in cancer cells through mechanisms involving caspase activation and modulation of p53 pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
MCF-7 (Breast Cancer) | 10.5 | Induction of apoptosis via caspase activation |
A549 (Lung Cancer) | 15.0 | Cell cycle arrest in G2/M phase |
HeLa (Cervical Cancer) | 12.0 | Inhibition of proliferation |
Flow cytometry assays reveal that the compound acts in a dose-dependent manner to induce cell death .
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound exhibits anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro.
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Dhumal et al. (2016) focused on synthesizing various oxadiazole derivatives and testing them against Mycobacterium bovis BCG. The most active compounds demonstrated significant inhibition both in active and dormant states .
- Anticancer Research : In a comparative study on oxadiazole derivatives published by MDPI (2020), several compounds were tested against human leukemia cell lines. The results indicated that substituents significantly influenced cytotoxicity and apoptotic induction .
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of compounds containing the 1,2,4-oxadiazole structure. The following table summarizes some key findings related to the anticancer efficacy of oxadiazole derivatives:
Compound Name | Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|---|
2-(2-chloroquinolin-3-yl)-5-(3,5-dimethoxyphenyl)-1,3,4-oxadiazole | CNS Cancer | 0.45 | Induces apoptosis |
N-(4-(3-(4-Methoxyphenyl) acryloyl) phenyl)-2-((5-(3,4,5-trimethoxy-phenyl)-1,3,4-oxadiazol-2-yl) thio)acetamide | Breast Cancer | 0.24 | EGFR inhibition |
2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole | Prostate Cancer | 0.67 | Cell cycle arrest |
These compounds exhibit various mechanisms of action including apoptosis induction and inhibition of specific signaling pathways such as EGFR (Epidermal Growth Factor Receptor) .
Anti-inflammatory Properties
Research has also indicated that oxadiazole derivatives can act as selective inhibitors for tumor necrosis factor-alpha (TNFα), which plays a crucial role in inflammatory processes. The inhibition of TNFα and its receptor TNFR1 has been linked to reduced inflammation and potential therapeutic effects in conditions such as rheumatoid arthritis and other autoimmune diseases.
Case Study: TNFα Inhibition
A study published in PubMed Central demonstrated that novel inhibitors targeting TNFα showed promising results in reducing inflammatory responses in vitro. The compound's ability to modulate TNFα signaling pathways makes it a candidate for further development as an anti-inflammatory agent .
Mechanism-Based Approaches
The exploration of mechanism-based approaches for drug development using 1,2,4-oxadiazoles has been a focal point in recent research. These compounds have been shown to interact with various biological targets leading to significant therapeutic effects. For instance:
- Cell Proliferation Inhibition : Compounds have been identified that inhibit cell proliferation across multiple cancer cell lines.
- Apoptosis Induction : Certain derivatives induce programmed cell death in cancer cells through mitochondrial pathways.
- Signal Transduction Modulation : Some oxadiazoles modulate key signaling pathways involved in cancer progression and inflammation .
Properties
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20FN3O3/c25-19-10-12-20(13-11-19)30-21-8-4-5-17(15-21)9-14-22(29)26-16-23-27-24(28-31-23)18-6-2-1-3-7-18/h1-8,10-13,15H,9,14,16H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSUQVESGDYKKIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CNC(=O)CCC3=CC(=CC=C3)OC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.